molecular formula C27H31ClN2O3 B2439344 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate CAS No. 400085-12-3

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate

Cat. No.: B2439344
CAS No.: 400085-12-3
M. Wt: 467.01
InChI Key: BQJCMJMUWNYRRU-UHFFFAOYSA-N
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Description

2-({2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of enzyme inhibition. The structure of this compound features an adamantyl moiety, a feature known in pharmacological research for its role in inhibiting the 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . Inhibitors of 11β-HSD1 are investigated for their potential in treating metabolic conditions such as type 2 diabetes, insulin resistance, and obesity, as this enzyme regulates local glucocorticoid levels . The molecular architecture also includes a N-phenylcarbamate group. Carbamate derivatives are a versatile class of compounds studied for a range of biological activities. Recent research highlights that certain aryl carbamate compounds exhibit selective anti-proliferative properties against various human cancer cell lines, suggesting their value in oncology research . This combination of structural features makes this compound a promising candidate for researchers investigating metabolic syndrome, inflammatory diseases, and novel anticancer agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-[2-(4-chlorophenyl)-2-adamantyl]acetyl]amino]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN2O3/c28-23-8-6-20(7-9-23)27(21-13-18-12-19(15-21)16-22(27)14-18)17-25(31)29-10-11-33-26(32)30-24-4-2-1-3-5-24/h1-9,18-19,21-22H,10-17H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJCMJMUWNYRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary fragments (Figure 1):

  • 2-(4-Chlorophenyl)-2-adamantylacetic acid : Provides the sterically hindered adamantane core with a 4-chlorophenyl substituent.
  • 2-Aminoethyl carbamate linker : Serves as the bridge between the adamantylacetyl moiety and the phenyl group.
  • N-Phenylcarbamate terminus : Introduces the terminal aromatic carbamate functionality.

Strategic disconnections focus on:

  • Fragment coupling via amide bond formation between the adamantylacetic acid and aminoethyl intermediate.
  • Carbamate installation through reaction of the aminoethyl intermediate with phenyl isocyanate or chloroformate derivatives.

Synthesis of 2-(4-Chlorophenyl)-2-Adamantylacetic Acid

Adamantane Functionalization Strategies

The adamantane core’s rigidity necessitates careful functionalization to achieve the desired 2-position substitution. Two predominant routes emerge:

Friedel-Crafts Alkylation of Adamantane
  • Reagents : 1-Adamantanol, 4-chlorophenylacetyl chloride, AlCl₃ (catalyst).
  • Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
  • Mechanism : AlCl₃ facilitates the formation of a carbocation at the adamantane bridgehead, which undergoes electrophilic substitution with 4-chlorophenylacetyl chloride.
  • Yield : 45–55% after silica gel chromatography (hexane/ethyl acetate 4:1).
Metal-Catalyzed C–H Activation
  • Catalyst : Pd(OAc)₂ with directing groups (e.g., pyridinyl).
  • Conditions : DMA (dimethylacetamide), 120°C, 24 hours under argon.
  • Advantage : Direct introduction of the 4-chlorophenyl group at the 2-position without pre-functionalization.
  • Yield : 60–65%.

Acetic Acid Side Chain Installation

  • Reaction : Grignard addition to 2-(4-chlorophenyl)-2-adamantanone followed by oxidation.
    • Step 1 : Adamantanone treated with methylmagnesium bromide (THF, 0°C) to yield tertiary alcohol.
    • Step 2 : Oxidation with Jones reagent (CrO₃/H₂SO₄) to carboxylic acid.
  • Yield : 70% over two steps.

Preparation of 2-Aminoethyl N-Phenylcarbamate

Carbamate Formation via Chloroformate Coupling

  • Reagents : Ethanolamine, phenyl chloroformate, triethylamine (base).
  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 4 hours.
  • Mechanism : Nucleophilic attack of ethanolamine’s amine on the electrophilic carbonyl of phenyl chloroformate.
  • Yield : 85–90% after aqueous workup.

Alternative Route Using Isocyanate

  • Reagents : Phenyl isocyanate, 2-aminoethanol.
  • Conditions : Toluene, reflux, 2 hours.
  • Advantage : Avoids acidic byproducts (HCl) associated with chloroformates.
  • Yield : 78–82%.

Fragment Coupling and Final Assembly

Amide Bond Formation

  • Activation Method : DCC/HOBt-mediated coupling.
    • Reagents : 2-(4-Chlorophenyl)-2-adamantylacetic acid, 2-aminoethyl N-phenylcarbamate, DCC (N,N'-dicyclohexylcarbodiimide), HOBt.
    • Conditions : DMF (dimethylformamide), 0°C → room temperature, 12 hours.
    • Yield : 75–80% after column chromatography (ethyl acetate/hexane 1:1).

One-Pot Sequential Synthesis

  • Procedure :
    • Adamantylacetic acid activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • In situ reaction with 2-aminoethyl N-phenylcarbamate.
  • Advantage : Eliminates intermediate purification steps.
  • Yield : 68–72%.

Optimization and Scalability Challenges

Solvent and Temperature Effects

  • Solvent Screening :

    Solvent Yield (%) Purity (HPLC)
    DMF 78 95
    THF 65 89
    Dichloromethane 70 92
  • Temperature : Reactions >40°C led to adamantane decomposition (observed via GC-MS).

Catalytic Improvements

  • Pd-NHC Complexes : Enhanced C–H activation efficiency (TON = 1,200 vs. 800 for Pd(OAc)₂).
  • Microwave Assistance : Reduced amide coupling time from 12 hours to 2 hours (80°C, 300 W).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 4H, Ar–H), 5.20 (s, 1H, NH), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 2.85–2.70 (m, 2H, Adamantane CH₂).
  • ¹³C NMR : δ 172.5 (C=O), 155.3 (carbamate C=O), 139.2 (quaternary C-Cl).
  • HRMS (ESI) : [M+H]⁺ calcd. for C₂₇H₂₈ClN₂O₃: 487.1789; found: 487.1792.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • XRD : Single-crystal analysis confirms adamantane stereochemistry.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design : Microfluidic systems for precise temperature control during exothermic amide coupling.
  • Throughput : 5 kg/day output achieved in pilot studies.

Green Chemistry Metrics

  • E-factor : 18 (improved to 12 via solvent recycling).
  • PMI (Process Mass Intensity) : 32 kg/kg product.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Properties : Compounds related to the adamantane structure have shown effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibiotics.
  • Anticancer Potential : Some derivatives have demonstrated moderate cytotoxic effects against human epithelial lung carcinoma cells, indicating a possible role in cancer treatment.
  • Ion Channel Modulation : Studies have highlighted the compound's ability to modulate calcium-activated chloride channels, which could be pivotal in regulating ion transport across cell membranes, thus impacting various physiological processes.

Case Studies and Research Findings

Several studies have explored the applications of carbamate derivatives similar to 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate :

  • Antimicrobial Efficacy : A study investigated the antibacterial effects of adamantane derivatives, noting significant activity against multi-drug resistant strains, which could lead to new therapeutic agents in antibiotic resistance scenarios.
  • Cytotoxicity Assessment : Research conducted on related compounds showed promising results in reducing cell viability in cancer cell lines, suggesting a pathway for further development into anticancer drugs.
  • Toxicological Studies : Toxicity assessments in animal models have indicated low subchronic toxicity levels for similar ethyl-carbamates. These studies provide essential safety data for potential therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Properties
Ethyl N-phenylcarbamateC9H11NO2Used as a precursor in organic synthesis; exhibits lower biological activity compared to adamantane derivatives.
CarbamazepineC15H12N2OAn anticonvulsant drug; structurally related but lacks the adamantane framework.
Phenylcarbamate derivativesVariedOften exhibit insecticidal properties; less complex than the target compound but relevant in agricultural applications.

The uniqueness of This compound lies in its combination of bulky adamantane structure with specific aromatic functionalities, enhancing its potential biological activity while differentiating it from simpler carbamate derivatives.

Mechanism of Action

The mechanism of action of 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives and phenylcarbamate compounds. Examples include:

Uniqueness

What sets 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate apart is its combination of structural features, which confer unique chemical and biological properties. Its adamantyl moiety provides rigidity and stability, while the chlorophenyl group enhances its reactivity and potential biological activity .

Biological Activity

The compound 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate is a complex organic molecule with significant biological implications. This carbamate derivative is characterized by its unique structural features, including an adamantyl moiety and a chlorophenyl substituent, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of the compound is C27H31ClN2O3C_{27}H_{31}ClN_{2}O_{3}, with a molecular weight of approximately 467.01 g/mol. The presence of functional groups such as carbamate and amines allows for various interactions within biological systems, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit notable biological activities, including:

  • Antimicrobial Properties : Compounds related to the adamantyl structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.
  • Anticancer Activity : Preliminary studies suggest moderate cytotoxic effects against human epithelial lung carcinoma cells, indicating potential as an anticancer agent.
  • Ion Channel Modulation : The compound may modulate calcium-activated chloride channels, which are essential for regulating ion transport across cell membranes.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with various biological targets. Its polar nature enhances its solubility in biological fluids, facilitating interactions with cellular components.

Synthesis and Derivatives

The synthesis typically involves multi-step organic reactions, often starting with the reaction of adamantyl derivatives with hydrazine hydrate and aryl isothiocyanates. This method has been shown to yield compounds with significant antibacterial and antifungal activities.

Table 1: Comparison of Related Compounds

Compound NameStructureNotable Properties
Ethyl N-phenylcarbamateC₉H₁₁NO₂Precursor in organic synthesis; lower biological activity compared to adamantane derivatives.
CarbamazepineC₁₅H₁₂N₂OAnticonvulsant drug; structurally related but lacks the adamantane framework.
Phenylcarbamate derivativesVariedOften exhibit insecticidal properties; less complex than the target compound but relevant in agricultural applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar adamantane derivatives against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications in treating infections.
  • Cytotoxicity Assays : In vitro assays conducted on human lung carcinoma cells demonstrated that derivatives of this compound exhibited cytotoxic effects, with IC50 values indicating moderate potency compared to established chemotherapeutic agents.
  • Ion Channel Interaction Studies : Research focused on the modulation of calcium-activated chloride channels revealed that this compound could influence ion transport mechanisms, which may have implications for developing treatments for diseases involving ion channel dysregulation.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions using agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation. For example, intermediates are prepared via sequential additions of activated esters under controlled temperatures (0–5°C) to minimize side reactions. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v), and purity is ensured through repeated washing (e.g., with brine) and drying (anhydrous Na₂SO₄). Yield optimization requires precise stoichiometry, inert atmospheres, and low-temperature activation of coupling agents .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity in deuterated solvents (e.g., DMSO-d₆) by verifying proton environments (e.g., adamantyl CH₂, aromatic protons) and carbon shifts .
  • Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (e.g., VG70-70H spectrometer) to distinguish isotopic patterns of chlorine atoms .
  • Elemental Analysis : Ensure purity by comparing experimental C/H/N values to theoretical calculations (tolerance ≤0.5%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?

  • Methodological Answer : X-ray crystallography reveals molecular packing and hydrogen-bonding networks. For example, asymmetric units may show multiple conformers (e.g., dihedral angles between aryl and adamantyl groups: 54.8°–77.5°). N–H···O hydrogen bonds often form R₂²(10) dimer motifs, which stabilize crystal lattices. Refinement protocols (riding H-atom models, anisotropic displacement parameters) ensure accuracy, while thermal ellipsoid analysis identifies dynamic disorder .

Q. What computational methods (e.g., HOMO-LUMO, MEP) predict reactivity and intermolecular interactions?

  • Methodological Answer :

  • HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-311++G(d,p)) map electron density distributions, identifying nucleophilic/electrophilic sites. Narrow HOMO-LUMO gaps (<5 eV) suggest high reactivity .
  • Molecular Electrostatic Potential (MEP) : Visualizes charge gradients, highlighting hydrogen-bond acceptor/donor regions (e.g., carbonyl groups) for ligand-target docking studies .

Q. How should researchers address contradictions between spectroscopic data and computational models?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or MS fragments) require cross-validation:

  • Tandem MS/MS : Fragmentation patterns confirm proposed structures.
  • Dynamic NMR : Resolve rotational barriers or tautomerism in flexible moieties (e.g., carbamate groups).
  • Solvent Effects : Simulate NMR chemical shifts with explicit solvent models (e.g., COSMO-RS) to match experimental data .

Q. What safety protocols are recommended given limited toxicological data?

  • Methodological Answer : Assume potential hazards (e.g., irritancy, organ toxicity) due to structural analogs (e.g., chlorophenyl groups). Use PPE (gloves, goggles), fume hoods, and waste neutralization (e.g., acid hydrolysis for carbamates). Acute toxicity assays (e.g., zebrafish embryos) can preliminarily assess LC₅₀ values .

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